molecular formula C11H19N3O4S2 B2812573 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2310097-61-9

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2812573
CAS No.: 2310097-61-9
M. Wt: 321.41
InChI Key: BQRNEVBVWUFXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound used in scientific research. It has diverse applications such as drug development, enzyme inhibition, and material synthesis, making it an essential tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the preparation of intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include sulfonyl chlorides, pyrazoles, and thiophenes, among others.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonamides to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different properties and applications depending on the specific reaction and conditions used.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in enzyme inhibition studies and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in material synthesis and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(methylthio)nicotinamide
  • N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-phenylbutanamide
  • N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Uniqueness

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a pyrazole ring, sulfonamide group, and hydroxyethoxy-tetrahydrothiophene moiety makes it particularly versatile for various applications in research and industry.

Biological Activity

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiolane ring , and a hydroxyethoxy group , contributing to its unique chemical properties. The molecular formula is C16H24N2O3SC_{16}H_{24}N_{2}O_{3}S with a molecular weight of 324.4 g/mol. The structural complexity allows for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazines with suitable diketones.
  • Introduction of the Thiolane Ring : Achieved via nucleophilic substitution reactions.
  • Attachment of the Hydroxyethoxy Group : Conducted through etherification reactions using ethylene glycol.
  • Final Coupling : Involves coupling intermediates under controlled conditions using reagents like EDCI or DCC.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit significant inhibition against various cancer cell lines, with IC50 values indicating effective cytotoxicity without substantial toxicity to normal cells .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Protein Glycation : This property suggests potential applications in diabetes management by preventing complications associated with glycation processes.
  • Antibacterial and Antifungal Activities : The compound has shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Studies have reported that derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Abdel-Hafez et al. (2014)Anti-inflammatory activityCompounds showed up to 85% inhibition of TNF-α at 10 µM concentration .
Burguete et al. (2015)Antimicrobial propertiesDemonstrated promising results against Bacillus subtilis and E. coli at 40 µg/mL .
Recent Synthesis Study (2023)Antiproliferative activityNew derivatives exhibited significant cytotoxicity in U937 cells with low LDH release, indicating minimal cytotoxicity to normal cells .

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4S2/c1-14-7-10(6-12-14)20(16,17)13-8-11(18-4-3-15)2-5-19-9-11/h6-7,13,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRNEVBVWUFXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.